2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
Propriétés
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-27-22(30)17(21(29)26-15-4-6-16(31-2)7-5-15)11-25-23(27)34-12-20(28)24-10-14-3-8-18-19(9-14)33-13-32-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMCRDDYMMSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features several significant structural elements:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Dihydropyrimidine core : Associated with diverse biological functions.
- Carbamoyl and sulfanyl groups : Contributing to the compound's reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. The presence of the benzodioxole structure is particularly noted for enhancing antibacterial properties. Research on related compounds suggests potential effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Effective | Ineffective |
| Compound B | Moderate effectiveness | Effective |
| Target Compound | TBD | TBD |
Anticancer Potential
The dihydropyrimidine scaffold has been implicated in anticancer activity through various mechanisms, including the inhibition of specific kinases and modulation of apoptosis pathways. Studies have shown that derivatives of dihydropyrimidines can induce cell cycle arrest and apoptosis in cancer cell lines.
A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of this compound in cancer therapy.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), which is crucial in inflammatory responses.
While specific studies on this compound are sparse, the mechanisms observed in similar compounds suggest several pathways:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, potentially altering their function.
- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.
- Antioxidant Properties : Compounds with benzodioxole structures often exhibit antioxidant activity, which may contribute to their overall biological efficacy.
Case Studies
- Study on Dihydropyrimidine Derivatives : A study published in Journal of Medicinal Chemistry explored various dihydropyrimidine derivatives and their anticancer activities, noting that modifications to the core structure significantly influenced potency and selectivity against cancer cells.
- Antimicrobial Activity Evaluation : Research assessing the antimicrobial properties of benzodioxole derivatives indicated that modifications to the functional groups could enhance or diminish activity against specific bacterial strains.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
DHPM derivatives are structurally diverse, with variations in substituents influencing their biological profiles. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzodioxole moiety may resist oxidative metabolism, extending half-life compared to simpler DHPMs .
Méthodes De Préparation
Synthesis of the Benzodioxole Precursor
The 2H-1,3-benzodioxol-5-ylmethylamine intermediate is synthesized via reductive amination of piperonal (3,4-methylenedioxybenzaldehyde). A modified procedure from Evitachem involves hydrogenation of piperonal using sodium borohydride and 10% Pd/C in methanol under argon, yielding 3,4-methylenedioxybenzyl alcohol. Subsequent bromination with PBr₃ in dichloromethane produces 5-(bromomethyl)-1,3-benzodioxole, which is treated with aqueous ammonia to form the primary amine.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Reductive amination | NaBH₄, Pd/C, MeOH, 0°C, 2 h | 89% | |
| Bromination | PBr₃, CH₂Cl₂, rt, 12 h | 76% | |
| Amination | NH₃ (aq), THF, 60°C, 6 h | 68% |
Construction of the Dihydropyrimidine Core
The 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffold is synthesized via a Biginelli-like condensation. Ethyl acetoacetate, urea, and 4-methoxyphenyl isocyanate undergo cyclization in acetic acid catalyzed by HCl, forming the dihydropyrimidinone ring. Methylation at N1 is achieved using methyl iodide in acetonitrile with potassium carbonate, yielding 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .
Optimized Parameters
-
Solvent : Acetic acid (neat)
-
Catalyst : HCl (10 mol%)
-
Temperature : 80°C, 8 h
Amidation at the Pyrimidine C5 Position
The C5 carboxylate is converted to the corresponding 4-methoxyanilide using a cobalt-catalyzed aerobic amidation protocol. The pyrimidine-5-carboxylic acid is reacted with 4-methoxyaniline in water at 140°C under 5 bar O₂ pressure, with Co-L1@NC-800 as a catalyst. This method achieves 94% conversion efficiency by facilitating oxidative C–N bond formation .
Catalytic System
| Component | Role | Loading |
|---|---|---|
| Co-L1@NC-800 | Single-atom Co catalyst | 13 mol% |
| K₃PO₄ | Base | 0.5 eq |
| O₂ | Oxidant | 5 bar |
Final Assembly and Purification
The sulfanyl-carbamoyl moiety is coupled to the pyrimidine core via nucleophilic aromatic substitution. The methylsulfanyl intermediate (Step 3) is deprotonated with LDA in THF at −78°C and reacted with the C2-chloropyrimidine derivative. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 75% yield .
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H4), 6.82–6.75 (m, 3H, benzodioxole), 3.89 (s, 3H, OCH₃) .
-
HRMS : m/z calc. for C₂₅H₂₃N₄O₆S [M+H]⁺: 531.1284; found: 531.1289.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Functionalization : Competitive alkylation at N3 is suppressed by using bulkier bases (e.g., DBU) during methylation .
-
Thiol Oxidation : Strict anaerobic conditions (Ar glovebox) are maintained during NaSH reactions to prevent disulfide formation .
-
Catalyst Deactivation : Co-L1@NC-800 exhibits stability over 5 cycles with <5% activity loss, attributed to its mesoporous nitrogen-doped carbon support .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are recommended for the Biginelli condensation (Step 2) to enhance heat transfer and reduce reaction time from 8 h to 45 min . Automated crystallization in heptane/ethyl acetate mixtures improves purity (>99.5% by HPLC) and yield (82% overall).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Multi-step protocols are common, starting with coupling reactions between the pyrimidine core and functionalized benzodioxole/aryl groups. For example, thiol-ene "click" chemistry or nucleophilic substitution may form sulfur linkages (e.g., sulfanyl-acetamide bridges) . Reagents like acetic anhydride or halogenating agents (e.g., POCl₃) are critical for activating intermediates.
- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C) to confirm substituent positions. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers verify structural integrity and purity?
- Spectroscopy : Assign peaks in ¹H NMR (e.g., singlet for 1-methyl group at δ ~3.3 ppm) and ¹³C NMR (carbonyl signals at ~165–175 ppm) . IR can validate carboxamide (C=O stretch ~1650 cm⁻¹) and sulfanyl groups (C-S stretch ~650 cm⁻¹).
- Chromatography : Purity ≥95% via reverse-phase HPLC. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal Assays : Cross-validate enzyme inhibition results (e.g., IC₅₀) using fluorometric and colorimetric assays. For conflicting cytotoxicity data, standardize cell lines (e.g., HepG2 vs. MCF-7) and exposure times .
- Structural Validation : Re-examine stereochemistry via X-ray crystallography or computational docking to confirm binding modes .
Q. How can computational modeling enhance understanding of its mechanism?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS. Focus on sulfanyl and carboxamide groups’ role in hydrogen bonding .
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5 predicted) and cytochrome P450 interactions, guiding in vivo study design .
Q. What experimental designs optimize yield in large-scale synthesis?
- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions). For dihydropyrimidine intermediates, optimize pH (6–7) to prevent hydrolysis .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Methodological Notes
- Contradiction Management : Always correlate in vitro data with structural validation (e.g., crystallography) to rule out impurities or isomerism .
- Synthetic Pitfalls : Low yields in coupling steps may stem from moisture-sensitive intermediates; use anhydrous conditions and inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
